N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide
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Description
Compounds with the furan ring, such as 2,5-dimethylfuran, are often used in the synthesis of a wide range of chemicals due to their unique reactivity . They are typically synthesized from renewable resources, making them an important class of compounds in green chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other organic compounds in the presence of a catalyst. For example, 2,5-dimethylfuran can react with various compounds to form a wide range of products .Molecular Structure Analysis
The molecular structure of similar compounds often contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The presence of the furan ring can greatly influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds can be quite diverse, depending on the specific compound and the conditions of the reaction . For example, 2,5-dimethylfuran can undergo a variety of reactions, including Diels–Alder reactions .Physical And Chemical Properties Analysis
Similar compounds often have unique physical and chemical properties due to the presence of the furan ring . For example, they might have specific solubility properties or melting points.Mechanism of Action
The mechanism of action of these compounds can vary widely, depending on their structure and the specific reaction they are involved in.
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S/c1-7-5-10(8(2)16-7)11(13)6-12-17(14,15)9-3-4-9/h5,9,11-13H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPKMZHNTVKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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